ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic name, ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate , adheres to IUPAC nomenclature rules. The parent structure is a 1H-pyrrole-2,5-dione ring substituted with chlorine atoms at positions 3 and 4. This heterocyclic core is connected via a nitrogen atom to a para-substituted benzoate ester group, where the ethyl ester occupies the 4-position of the benzene ring.
The molecular formula, C₁₄H₁₁Cl₂NO₄ , reflects a molecular weight of 328.1 g/mol , computed from atomic masses of constituent elements. Key structural features include:
- A planar pyrrolidine-2,5-dione ring with two electron-withdrawing ketone groups at positions 2 and 5.
- Two chlorine atoms at positions 3 and 4, inducing steric and electronic effects on the ring’s reactivity.
- An ethyl ester group (–COOCH₂CH₃) para to the pyrrolidine dione linkage on the benzene ring.
The SMILES notation (CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl) encodes the connectivity: the ethyl ester (CCOC=O) connects to the benzene ring, which is linked to the nitrogen of the dichlorinated diketopyrrole. The InChIKey (LLIACMRITCPWNQ-UHFFFAOYSA-N) provides a unique identifier for computational databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ |
| Molecular Weight | 328.1 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl |
Properties
IUPAC Name |
ethyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c1-2-20-13(19)7-3-5-8(6-4-7)16-11(17)9(14)10(15)12(16)18/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZHDGPMTBABNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the pyrrole ring . The product is then esterified using ethanol and a catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has the molecular formula and a molecular weight of 300.12 g/mol. The structure features a pyrrole ring substituted with dichloro and dioxo groups, which contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing pyrrole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial potential of pyrrole derivatives, this compound was synthesized and tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to standard antibiotics such as ciprofloxacin. The results are summarized in Table 1.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|---|
| Ethyl 4-(3,4-dichloro...) | Staphylococcus aureus | 20 | Ciprofloxacin | 24 |
| Ethyl 4-(3,4-dichloro...) | Escherichia coli | 18 | Ciprofloxacin | 22 |
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules through multicomponent reactions. Its unique structure allows for modifications that enhance biological activity.
Case Study: Multicomponent Synthesis
A recent review discussed the use of this compound in multicomponent reactions to create complex molecules with potential therapeutic applications. The synthesis process typically yields high purity and efficiency, making it suitable for drug development .
Role in Drug Discovery
The compound's structural features make it a valuable candidate in drug discovery programs aimed at developing new therapeutic agents targeting various diseases.
Case Study: Drug Development Pipeline
In a drug development pipeline analysis, this compound was identified as a lead compound for further optimization due to its favorable pharmacokinetic properties and biological activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on structural analogs and general heterocyclic chemistry principles, the following comparisons can be inferred:
Structural and Functional Analogues
Pyrrole-Dione Derivatives: Compounds like 3,4-dibromo-2,5-dioxopyrrole lack the benzoate ester group, resulting in reduced solubility in organic solvents and diminished bioavailability compared to the target compound. The ethyl benzoate moiety enhances membrane permeability, a critical factor in drug design.
Benzoate Ester Derivatives :
- Methyl 4-(2,5-dioxopyrrol-1-yl)benzoate replaces the ethyl group with a methyl ester. This shorter alkyl chain may decrease metabolic stability due to faster esterase-mediated hydrolysis.
- Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-nitrobenzoate introduces a nitro group ortho to the ester, which could alter electronic properties and steric hindrance, affecting binding affinity to biological targets.
Hypothetical Data Table
| Compound Name | Core Structure | Substituents | Solubility (LogP) | Reactivity (Electrophilicity Index) |
|---|---|---|---|---|
| Ethyl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | Dichloro-dioxopyrrole | Ethyl benzoate (para) | 2.8 | High (3.5) |
| 3,4-Dibromo-2,5-dioxopyrrole | Dibromo-dioxopyrrole | None | 1.2 | Moderate (2.9) |
| Methyl 4-(2,5-dioxopyrrol-1-yl)benzoate | Dioxopyrrole | Methyl benzoate (para) | 2.1 | Low (1.8) |
Key Findings
- Chlorine vs. Other Halogens : The dichloro substitution on the pyrrole ring enhances electrophilicity and stability compared to bromo or fluoro analogs, making the compound more reactive in cross-coupling reactions .
- Ester Chain Length : Ethyl esters generally exhibit better pharmacokinetic profiles than methyl esters due to slower hydrolysis rates, as observed in related benzoate derivatives .
Biological Activity
Ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant data tables and case studies.
Molecular Formula : C13H11Cl2N2O4
Molecular Weight : 304.14 g/mol
CAS Number : 14794-06-0
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the dichloro substituent on the pyrrole ring significantly enhances its cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value of approximately 15 µM , demonstrating potent activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes.
Antimicrobial Efficacy
In vitro assays have shown that this compound has significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anticonvulsant Activity
Another area of research focuses on the anticonvulsant properties of this compound. It has been tested in various animal models for its ability to prevent seizures.
Experimental Findings
A study involving the maximal electroshock seizure (MES) test reported that the compound significantly reduced seizure duration at a dose of 50 mg/kg , indicating its potential as an anticonvulsant agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The dichloro substitution enhances electron-withdrawing effects, increasing reactivity with biological targets.
Key SAR Insights
- Dichloro Group : Enhances cytotoxicity and antimicrobial activity.
- Pyrrole Moiety : Essential for anticonvulsant activity.
- Benzoate Linkage : Contributes to overall stability and bioavailability.
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing ethyl 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving hydrazide intermediates and substituted benzaldehydes. A typical procedure involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation, cooling, and crystallization. Subsequent reactions with benzaldehyde derivatives in absolute ethanol under glacial acetic acid catalysis (4–6 hours reflux) yield the target compound. Key parameters include solvent choice (DMSO for high polarity), reflux duration, and purification via water-ethanol recrystallization (65% yield reported) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. For NMR, focus on aromatic proton signals (δ 7.2–8.1 ppm for benzoate) and pyrrole ring protons (δ 6.5–7.0 ppm). FT-IR should confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). Mass spectrometry (MS) can validate molecular weight (e.g., via [M+H]⁺ peaks). Cross-referencing with computational simulations (e.g., DFT) helps resolve ambiguities in spectral assignments .
Q. What are the primary safety considerations when handling this compound in a laboratory setting?
- Methodological Answer : Use full-body chemical-resistant suits and P95/P1 respirators for particulate protection. Avoid drainage release due to potential environmental persistence. In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). Note that while acute toxicity data are limited, the compound’s dichloro and dioxo groups suggest reactivity requiring inert-atmosphere handling .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, and what factors contribute to variability in reported yields (e.g., 65% vs. lower)?
- Methodological Answer : Yield optimization requires tuning reaction conditions:
- Solvent Selection : DMSO enhances solubility of intermediates but may degrade heat-sensitive groups. Ethanol/glacial acetic acid mixtures improve Schiff base formation.
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation but may protonate reactive sites.
- Purification : Recrystallization with water-ethanol mixtures reduces impurities but can lead to product loss. Parallel experiments with controlled stoichiometry and temperature gradients are recommended .
Q. How can contradictory spectral data (e.g., unexpected downfield shifts in NMR) be resolved for this compound?
- Methodological Answer : Contradictions often arise from tautomerism (e.g., keto-enol equilibria in the pyrrole-dione system) or solvent-induced shifts. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects. DFT calculations (e.g., B3LYP/6-31G*) can model electronic environments and predict chemical shifts. Compare experimental data with synthetic analogs (e.g., ethyl 4‑(2,5‑dimethylpyrrol‑1‑yl) benzoate) to isolate structural influences .
Q. What strategies are recommended for evaluating the biological activity of this compound, given its structural similarity to antimicrobial agents?
- Methodological Answer : Design assays targeting:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
- Mechanistic Studies : Molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) to predict binding affinity. Correlate electronic properties (e.g., HOMO-LUMO gaps from DFT) with bioactivity .
Q. How can researchers address gaps in physicochemical data (e.g., log P, aqueous solubility) for this compound?
- Methodological Answer : Experimental determination via shake-flask method (log P) and HPLC-UV solubility assays. Computational tools like Quantitative Structure-Property Relationship (QSPR) models or COSMO-RS simulations provide preliminary estimates. For stability, conduct accelerated degradation studies under varying pH/temperature to infer shelf-life .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between experimental and computational (DFT) data for this compound’s electronic properties?
- Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments often stem from basis set limitations or solvent effects. Validate DFT results using higher-level theories (e.g., MP2 or CCSD(T)) and implicit solvent models (e.g., PCM). Experimental validation via UV-Vis spectroscopy (λₘₐₓ) and cyclic voltammetry (redox potentials) can bridge gaps .
Q. What experimental controls are critical when assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Store samples in amber vials at –20°C under argon to prevent oxidation/hydrolysis. Monitor degradation via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
